
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one is a complex organic compound that features both purine and pyrrolidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The starting materials might include purine derivatives and pyrrolidinone precursors. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the amino group.
Cyclization: reactions to form the pyrrolidinone ring.
Hydroxylation: to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: to increase reaction efficiency.
Solvent selection: to ensure high yield and purity.
Purification techniques: such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to modify the purine or pyrrolidinone rings.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: of enzymes, inhibiting or activating their function.
Interaction with DNA or RNA: , affecting gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Cytarabine: A pyrimidine nucleoside used in chemotherapy.
Ribavirin: An antiviral drug with a similar purine structure.
Uniqueness
3-(6-Amino-9h-purin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one is unique due to its combination of purine and pyrrolidinone structures, which might confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
50992-17-1 |
|---|---|
Molekularformel |
C11H14N6O2 |
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
3-(6-aminopurin-9-yl)-1-(2-hydroxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N6O2/c12-9-8-10(14-5-13-9)17(6-15-8)7-1-2-16(3-4-18)11(7)19/h5-7,18H,1-4H2,(H2,12,13,14) |
InChI-Schlüssel |
CKUZFQONEICVOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C1N2C=NC3=C(N=CN=C32)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


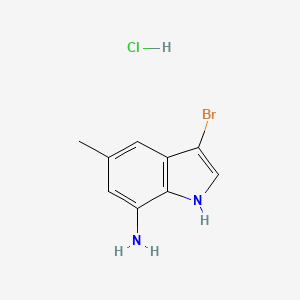

![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)

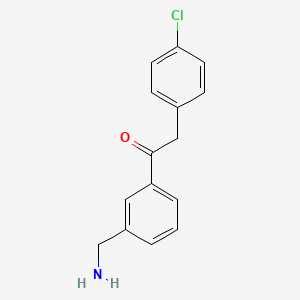
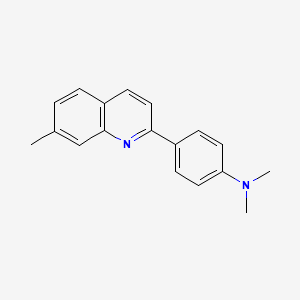

![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)
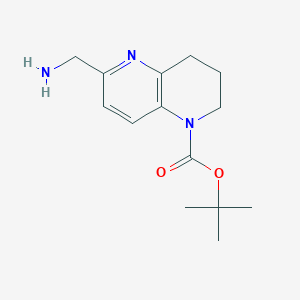

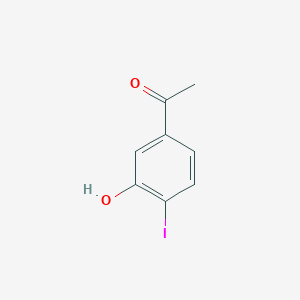

![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)

